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molecular formula C8H7FO2 B1580669 2-Fluorophenyl acetate CAS No. 29650-44-0

2-Fluorophenyl acetate

Cat. No. B1580669
M. Wt: 154.14 g/mol
InChI Key: PUNIIEHHUHGISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06506901B2

Procedure details

2-Fluorophenol (99.4 g, 886.7 mmol) was stirred in thionyl chloride (71.2 mL) and acetic acid (51 mL) added. After the initial reaction had subsided the mixture was heated to reflux for 4 hours. The solution was then heated at 150° C. overnight. The resulting dark solution was distilled under reduced pressure at an oil bath temperature of 190° C. to give the title compound as a pale yellow oil (120.9 g, 784.4 mmol).
Quantity
99.4 g
Type
reactant
Reaction Step One
Quantity
71.2 mL
Type
solvent
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[C:9](O)(=[O:11])[CH3:10]>S(Cl)(Cl)=O>[C:9]([O:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[F:1])(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
99.4 g
Type
reactant
Smiles
FC1=C(C=CC=C1)O
Name
Quantity
71.2 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
51 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the initial reaction
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
The resulting dark solution was distilled under reduced pressure at an oil bath temperature of 190° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 784.4 mmol
AMOUNT: MASS 120.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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